3-Ethyl-4-fluoroaniline
Overview
Description
3-Ethyl-4-fluoroaniline is a chemical compound with the molecular formula C8H10FN . It has a molecular weight of 139.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10FN/c1-2-6-5-7 (10)3-4-8 (6)9/h3-5H,2,10H2,1H3
. This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, and 1 fluorine atom in the molecule . Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Gametocidal Applications
3-Ethyl-4-fluoroaniline derivatives have been explored for their gametocidal activity, particularly in the synthesis of ethyl oxanilate compounds aimed at inducing male sterility in hermaphrodite plants like common wheat (Triticum aestivum L.). The fluoro derivative showed better solubility and less toxicity compared to its bromo and cyano analogues, making it an effective chemical hybridizing agent for common wheat (Iskra, Titan, & Meglič, 2013).
Precursors for Antibacterial Drugs
The compound has been studied as a precursor for new potential antibacterial fluoroquinolone drugs. Its derivatives, specifically 3-fluoroanilinoethylene derivatives, have shown promising results in the conformational, spectroscopic, and molecular dynamics study, indicating its potential in drug development (Dorotíková et al., 2014).
Gas Storage and Separation
Research has also focused on the modification of microporous materials for enhanced gas storage and separation capabilities. A study demonstrated that by incorporating fluoro- and methyl-functionalized groups into the ligands of a Cu-based metal-organic framework (MOF), the storage capacity for propylene and efficiency in separating light hydrocarbons like ethylene and propylene were significantly improved (Fan et al., 2019).
Safety and Hazards
3-Ethyl-4-fluoroaniline is classified under GHS07 for safety . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
3-Ethyl-4-fluoroaniline is a derivative of aniline, specifically 4-fluoroaniline . Anilines are a class of compounds that are used as precursors in the synthesis of a wide range of chemicals . .
Mode of Action
Anilines, in general, are known to undergo various chemical reactions, including nucleophilic substitution . The presence of the fluorine atom on the aniline ring may influence the reactivity of the compound, potentially altering its interaction with its targets .
Biochemical Pathways
It’s known that fluoroanilines can be metabolized under aerobic conditions . For instance, 4-fluoroaniline can be metabolized by certain bacteria, suggesting that it may interact with microbial metabolic pathways .
Result of Action
It’s known that fluoroanilines can be metabolized by certain bacteria, suggesting that they may have an impact on microbial communities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain bacteria can influence the compound’s degradation . Additionally, the compound’s stability and reactivity may be affected by factors such as pH, temperature, and the presence of other chemicals in the environment.
Biochemical Analysis
Cellular Effects
Studies on similar fluoroanilines have shown that they can have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that fluoroanilines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 3-Ethyl-4-fluoroaniline in animal models .
Metabolic Pathways
It is known that fluoroanilines can be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Properties
IUPAC Name |
3-ethyl-4-fluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACCCHKDZYEEGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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